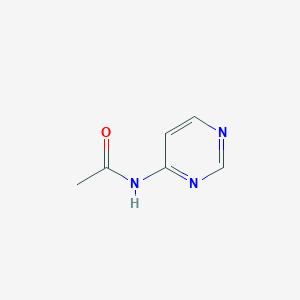

N-(Pyrimidin-4-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyrimidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCZKPMTGFFULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311851 | |

| Record name | 4-acetamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16166-22-6 | |

| Record name | 16166-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-acetamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(Pyrimidin-4-yl)acetamide

Abstract

This technical guide provides an in-depth protocol for the synthesis and comprehensive characterization of N-(Pyrimidin-4-yl)acetamide, a valuable heterocyclic building block. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, making its derivatives, such as this compound, of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] This document details a robust and efficient synthetic methodology starting from 4-aminopyrimidine, explains the mechanistic rationale behind the experimental choices, and outlines a suite of analytical techniques for unambiguous structural verification and purity assessment. The protocols are designed to be self-validating, ensuring that researchers can confidently produce and confirm the target compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found at the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[2] This inherent biological relevance has established pyrimidine derivatives as a privileged class of compounds in pharmaceutical and agrochemical research.[1][4] Molecules incorporating this scaffold have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This compound (CAS No: 16166-22-6) is a direct derivative of 4-aminopyrimidine.[5][6] The introduction of the acetamide group modulates the electronic properties and steric profile of the parent amine, offering a vector for further functionalization or for fine-tuning interactions with biological targets. The synthesis of this compound is a foundational technique, providing a key intermediate for the construction of more complex, pharmacologically active molecules. This guide serves as an authoritative resource for its preparation and rigorous characterization.

Synthesis via N-Acetylation of 4-Aminopyrimidine

The most direct and efficient pathway to this compound is the nucleophilic acylation of the primary amino group of 4-aminopyrimidine. This section details the rationale, mechanism, and a validated experimental protocol for this transformation.

Strategic Considerations & Mechanistic Insight

The choice of acetylating agent is critical for a clean and high-yielding reaction. While acetyl chloride is a potent acylating agent, its reaction generates hydrochloric acid, which must be scavenged by a stoichiometric amount of base.[7] Acetic anhydride is often the superior choice for this transformation. It is highly reactive, and the byproduct, acetic acid, is less corrosive and more easily removed during workup.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 4-aminopyrimidine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate, which then collapses, expelling a stable acetate leaving group. Subsequent deprotonation of the nitrogen atom by a mild base (such as pyridine or another molecule of the starting amine) yields the final, stable amide product. To further enhance the reaction rate, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP functions as a hypernucleophilic acylation catalyst by forming a highly reactive N-acetylpyridinium intermediate, which is more susceptible to attack by the amine.[8]

Visualized Synthetic Workflow

The overall process from starting material to final, characterized product can be visualized as follows:

Caption: High-level workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

Reagents & Equipment:

-

4-Aminopyrimidine (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (Anhydrous, as solvent)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of amine). Stir the mixture at room temperature until complete dissolution.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water (approx. 50 mL). A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove excess acetic acid, and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Comprehensive Characterization

Unambiguous confirmation of the product's identity and purity is paramount. The following section outlines the expected results from key analytical techniques.

Visualized Chemical Transformation

Caption: Acetylation of 4-aminopyrimidine to yield this compound.

Summary of Expected Analytical Data

The following table summarizes the key data points used to validate the structure and purity of the synthesized this compound.

| Analytical Technique | Parameter | Expected Result | Rationale |

| Physical | Melting Point | ~148 °C | A sharp melting point indicates high purity. Value is based on the analogous 4-acetamidopyridine.[9] |

| Mass Spectrometry | ESI-MS ([M+H]⁺) | m/z ≈ 138.06 | Confirms the molecular weight of the target compound (C₆H₇N₃O, MW: 137.14 g/mol ).[5] |

| ¹H NMR | Chemical Shift (δ) | δ ~10.5-11.0 (s, 1H, NH) | Amide proton, typically broad. |

| (400 MHz, DMSO-d₆) | δ ~8.8 (d, 1H, Py-H) | Pyrimidine proton adjacent to N. | |

| δ ~8.4 (d, 1H, Py-H) | Pyrimidine proton. | ||

| δ ~7.8 (dd, 1H, Py-H) | Pyrimidine proton. | ||

| δ ~2.2 (s, 3H, CH₃) | Acetyl methyl group protons. | ||

| ¹³C NMR | Chemical Shift (δ) | δ ~169.0 (C=O) | Carbonyl carbon of the amide. |

| (100 MHz, DMSO-d₆) | δ ~158.0, 150.0, 115.0 | Aromatic carbons of the pyrimidine ring. | |

| δ ~24.0 (CH₃) | Methyl carbon of the acetyl group. | ||

| FT-IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch) | Amide N-H bond vibration. |

| ~1670 cm⁻¹ (C=O stretch) | Amide I band, characteristic of the carbonyl group. | ||

| ~1600-1400 cm⁻¹ (C=N/C=C) | Aromatic ring stretches. |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.[10]

Detailed Characterization Protocols

Protocol 3.3.1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[10] DMSO-d₆ is an excellent solvent for this compound and helps in observing the exchangeable N-H proton.[10]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required for a good signal-to-noise ratio.[10]

Protocol 3.3.2: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. Scan a mass range of m/z 50-300 to observe the protonated molecular ion [M+H]⁺.[11]

Conclusion

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate. The rigorous analytical methods described ensure the final product's identity, structure, and purity are validated to the high standards required for drug discovery and development. The successful execution of this synthesis provides a foundational building block for accessing a wide array of more complex and potentially bioactive pyrimidine derivatives.

References

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- ResearchGate. (n.d.). Metal-catalyzed synthesis of 4-aminopyrimidines.

- MDPI. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO).

- Heterocycles. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.

- International Union of Crystallography. (n.d.). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide.

- Georganics. (n.d.). 4-Aminopyrimidine.

- Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.

- ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives.

- Figshare. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.

- PubMed Central. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO).

- NIH. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.

- YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrimidine - High purity | EN [georganics.sk]

- 5. CAS 16166-22-6 | this compound - Synblock [synblock.com]

- 6. 16166-22-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. m.youtube.com [m.youtube.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of N-(Pyrimidin-4-yl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(Pyrimidin-4-yl)acetamide

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous bioactive molecules.[1][2][3] A thorough understanding of its fundamental physicochemical properties is a prerequisite for its rational application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound (CAS No. 16166-22-6), including its chemical identity, melting point, solubility, acid-base properties (pKa), and lipophilicity (LogP). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with actionable, field-proven experimental protocols for the precise determination of these properties. Detailed, step-by-step methodologies for synthesis, purification, and characterization are provided, supplemented by graphical workflows to ensure reproducibility and self-validation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and application of pyrimidine derivatives.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound consists of a pyrimidine ring substituted at the 4-position with an acetamido group. This structure imparts a unique combination of properties, including hydrogen bonding capabilities and potential for acid-base interactions.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 16166-22-6 | [4][5] |

| Molecular Formula | C₆H₇N₃O | [4] |

| Molecular Weight | 137.14 g/mol | [4][5] |

| MDL Number | MFCD18823812 | [4] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Significance in Drug Development |

| Melting Point | 201-203 °C | Indicator of purity, solid-state stability, and lattice energy. |

| Aqueous Solubility | Data not available; predicted to be low to moderate. | Affects bioavailability, dissolution rate, and formulation options. |

| pKa (Predicted) | ~1.0-2.0 (pyrimidine ring) | Determines ionization state at physiological pH, influencing solubility and target binding. |

| LogP (Calculated) | Data not available; predicted to be low. | A measure of lipophilicity, which impacts membrane permeability and absorption. |

Melting Point

The melting point is a fundamental thermal property that provides insights into the purity and crystalline lattice energy of a solid compound. A sharp melting range, as observed for this compound at 201-203 °C , is indicative of high purity.[5] This high melting point suggests a stable crystal lattice with significant intermolecular forces, likely including hydrogen bonding between the amide proton and the pyrimidine nitrogen atoms of adjacent molecules.

-

Causality: Strong intermolecular forces, such as hydrogen bonds, require more thermal energy to overcome, resulting in a higher melting point. This stability is advantageous for solid dosage form development, as it often correlates with lower reactivity and longer shelf life.

Aqueous Solubility

-

Expert Insight: The solubility of pyrimidine derivatives is often pH-dependent.[6] As a basic compound, this compound is expected to exhibit increased solubility in acidic conditions (pH < pKa) due to the protonation of the pyrimidine ring and the formation of a more soluble salt.[6] Experimental determination of the pH-solubility profile is therefore essential.

Acid-Base Properties (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This parameter profoundly influences solubility, membrane permeability, and interaction with biological targets. For this compound, the primary basic centers are the nitrogen atoms of the pyrimidine ring. The pKa of the parent pyrimidine molecule is approximately 1.3. The electron-withdrawing effect of the 4-acetamido group is expected to further decrease the basicity of the ring nitrogens.

-

Mechanistic Claim: The first protonation is anticipated to occur on one of the pyrimidine ring nitrogens.[7] Based on analogous structures, the pKa value is predicted to be in the range of 1.0-2.0. This means that at physiological pH (~7.4), the compound will be overwhelmingly in its neutral, non-ionized form, which typically favors passive diffusion across biological membranes.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It governs how a drug distributes between the aqueous and lipid phases of the body, impacting its ability to cross cell membranes. While no experimental LogP value was found, related pyrimidine acetamide structures suggest moderate lipophilicity.[8]

-

Field-Proven Insight: A balanced LogP is often crucial for oral drug candidates. A value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low can hinder membrane permeation. The structure of this compound suggests a LogP that is likely favorable for striking this balance.

Experimental Protocols for Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to be robust and reproducible for the characterization of this compound and analogous compounds.

Synthesis and Purification

A reliable synthesis is the first step in characterization. The most direct route to this compound is the acetylation of 4-aminopyrimidine.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine (1.2 eq).

-

Acetylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Caption: Workflow for the synthesis and purification of this compound.

Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining the water solubility of compounds.[9]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test can determine the time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the average concentration from at least three replicate flasks.

Caption: Experimental workflow for solubility determination via the shake-flask method.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination.[10][11][12]

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Sample Preparation: Accurately weigh and dissolve this compound in a known volume of water to create a solution of known concentration (e.g., 1 mM).[10][13] If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.

-

Titration Setup: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[10]

-

Acidification: For a basic compound, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure full protonation.[13]

-

Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. First and second derivative plots can be used to accurately locate the equivalence point(s).

Caption: Workflow for pKa determination by potentiometric titration.

Data Interpretation and Integrated Insights

The true value of physicochemical characterization lies in synthesizing the individual data points into a cohesive profile that informs drug development decisions.

-

Oral Bioavailability Prediction: The predicted low pKa (~1.0-2.0) indicates that this compound will be neutral at the pH of the small intestine (~6.5-7.5). This, combined with a predicted moderate LogP, suggests that passive permeability could be a primary mechanism of absorption. However, its ultimate bioavailability will be limited by its dissolution rate, underscoring the importance of experimentally determining its aqueous solubility.

-

Formulation Strategy: The compound's high melting point suggests good solid-state stability, making it a suitable candidate for conventional solid dosage forms like tablets or capsules. If solubility proves to be a limiting factor, formulation strategies such as salt formation (by protonating the pyrimidine ring with a strong acid) or the use of solubility enhancers like cyclodextrins could be explored.[6]

-

Target Engagement: The hydrogen bond donor (amide N-H) and multiple hydrogen bond acceptors (pyrimidine nitrogens, carbonyl oxygen) are key features for molecular recognition. Understanding the pKa is critical, as only the neutral form will present the amide proton for donation, while the protonated form will have enhanced hydrogen bonding capacity at the ring nitrogens. This information is vital for computational chemists and structural biologists in modeling interactions with protein targets.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting scaffold for further investigation in medicinal chemistry. Its high melting point suggests excellent solid-state stability. While its aqueous solubility and pKa require precise experimental determination, its structural features—a basic pyrimidine core and an acetamide group capable of hydrogen bonding—provide a foundation for rational drug design and development. The robust, self-validating protocols detailed in this guide offer a clear pathway for researchers to accurately characterize this and similar molecules, thereby enabling data-driven decisions in the pursuit of new therapeutic agents.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Yılmaz, E., & Afzal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 47-52.

- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(11), 2886-2905.

- Jovanovska, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.

- ScienceMadness Wiki. (2020). Acetamide.

- Britton, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(1), 104.

- Sabat, M., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673.

- Simoni, E., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 64(21), 15986-16004.

- Gökçe, H., et al. (2015). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Journal of Solution Chemistry, 44(8), 1637-1649.

- ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.

- Britton, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(1), 104.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16166-22-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. filab.fr [filab.fr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(Pyrimidin-4-yl)acetamide (CAS 16166-22-6)

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document integrates established knowledge of the pyrimidine scaffold with predictive methodologies to offer a robust resource for researchers. We will delve into its chemical properties, a detailed synthesis protocol, predicted analytical data, and potential biological significance, grounding all information in established scientific principles and citing relevant literature.

Section 1: Physicochemical and Structural Characteristics

This compound is a derivative of pyrimidine, a core structure in many biologically active molecules.[1][2] Its structure consists of a pyrimidine ring substituted with an acetamide group at the 4-position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. Experimental values are provided where available, supplemented by predicted values based on its structure.

| Property | Value | Source(s) |

| CAS Number | 16166-22-6 | [3] |

| Molecular Formula | C₆H₇N₃O | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | 201-203 °C (lit.) | [3] (Synblock) |

| Boiling Point | Predicted: 367.6 ± 15.0 °C at 760 mmHg | - |

| Solubility | Predicted: Soluble in DMSO, polar organic solvents | [4] (Analog) |

| Purity | ≥98% | [3] (Synblock) |

Section 2: Synthesis and Purification

Proposed Synthesis Workflow: Acetylation of 4-Aminopyrimidine

The most direct route is the N-acetylation of pyrimidin-4-amine using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Pyrimidin-4-amine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrimidin-4-amine (1.0 eq) in anhydrous pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Causality: The reaction is cooled to control the exothermic nature of the acylation. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, carefully quench by adding cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid) and brine.

-

Self-Validation: The bicarbonate wash is crucial for removing acidic impurities, which can be confirmed by the cessation of any effervescence.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.

Section 3: Analytical Characterization (Predicted)

As experimental spectra are not publicly available, the following data is predicted based on the chemical structure and known spectroscopic principles for analogous compounds.[4][7] This data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment |

| CH₃ | ~2.2 | Singlet (s) | - | Acetyl methyl |

| H-5 | ~8.4 | Doublet (d) | ~6.0 | Pyrimidine H-5 |

| H-6 | ~8.8 | Doublet (d) | ~6.0 | Pyrimidine H-6 |

| H-2 | ~9.1 | Singlet (s) | - | Pyrimidine H-2 |

| NH | ~10.5 | Singlet (s) | - | Amide proton |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| CH₃ | ~24 | Acetyl methyl |

| C-5 | ~115 | Pyrimidine C-5 |

| C-6 | ~150 | Pyrimidine C-6 |

| C-2 | ~158 | Pyrimidine C-2 |

| C-4 | ~160 | Pyrimidine C-4 |

| C=O | ~169 | Carbonyl |

Mass Spectrometry (MS)

For mass spectrometry analysis, electrospray ionization (ESI) in positive mode is typically employed for such molecules.

| Parameter | Predicted Value (m/z) |

| [M+H]⁺ | 138.0665 |

| [M+Na]⁺ | 160.0485 |

Predicted Fragmentation Pattern: The primary fragmentation is expected to involve the loss of a neutral ketene molecule (CH₂=C=O, 42.01 Da) from the parent ion, a characteristic fragmentation of N-acetyl compounds.[8][9]

Caption: Predicted primary fragmentation of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Mode |

| ~3300-3100 | Strong, Broad | N-H stretch (amide) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1680-1650 | Strong, Sharp | C=O stretch (amide I band) |

| ~1580-1520 | Strong | N-H bend (amide II band), C=N stretch |

| ~1450-1400 | Medium | C=C stretch (pyrimidine ring) |

Section 4: Potential Biological Activity and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][10][11][12] Derivatives of pyrimidine exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][13]

VLA-4 Integrin Antagonism

A significant lead for the potential application of this compound comes from studies on structurally related compounds. N-(pyrimidin-4-yl) phenylalanine derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4).[14][15][16] VLA-4 is a key integrin involved in cell adhesion and migration, playing a critical role in inflammatory processes.[17][18] Its antagonists are investigated for treating inflammatory diseases such as asthma and inflammatory bowel disease.

Caption: Postulated mechanism of action via VLA-4 antagonism.

Other Potential Applications

Given the broad bioactivity of the pyrimidine core, this compound could be a valuable scaffold or intermediate for developing agents targeting:

-

Oncology: As a building block for kinase inhibitors.[19]

-

Infectious Diseases: As a precursor for novel antibacterial or antifungal agents.[20]

-

Central Nervous System (CNS) Disorders: As a fragment for compounds targeting CNS receptors.[21]

Section 5: Safety and Handling

Hazard Identification:

-

Based on structurally similar compounds, this compound should be handled as a potential irritant.

-

Avoid contact with skin, eyes, and personal clothing.

-

Avoid breathing dust.

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical advice if symptoms persist.

References

- BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- BenchChem. (n.d.). Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy.

- Chen, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. [Link]

- Head, J. C., et al. (2011). Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model. Bioorganic & Medicinal Chemistry Letters, 21(6), 1741-1743. [Link]

- Jadhav, S. D., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 43. [Link]

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

- MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

- MDPI. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 26(14), 4295. [Link]

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- ResearchGate. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- PubMed. (2024). Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide.

- IUCr. (n.d.). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide.

- Porter, J. R., et al. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1595-1598. [Link]

- ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

- Figshare. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.

- PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.

- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- ResearchGate. (2022). Synthesis and biological activity of some pyrimidine derivatives.

- SpectraBase. (n.d.). N-[4-(2-furyl)-2-pyrimidinyl]acetamide.

- Oregon State University. (1962). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.

- NCBI. (2021). Recent Advances in Pyrimidine-Based Drugs.

- ResearchGate. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.

- Frontiers. (2021). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives.

- World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines.

- ResearchGate. (2015). Comparison between experimental infrared spectrum of acetamide and....

- PubMed. (2011). Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists.

- Wiley Online Library. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.

- NCBI. (2016). N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl].

- NIST. (n.d.). Acetamide, N-phenyl-.

- MDPI. (2021). VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux.

- MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.

- PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 16166-22-6 | this compound - Synblock [synblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. wjarr.com [wjarr.com]

- 14. Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 17. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Molecular structure and formula of N-(Pyrimidin-4-yl)acetamide (C6H7N3O)

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of N-(Pyrimidin-4-yl)acetamide (C6H7N3O)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. With the molecular formula C6H7N3O, this molecule serves as a pivotal building block in the synthesis of more complex, biologically active agents. The pyrimidine core is a well-established pharmacophore present in numerous therapeutic drugs, making its derivatives prime candidates for drug discovery pipelines. This document details the compound's core identity, physicochemical properties, and spectroscopic signature. Furthermore, it presents a robust, field-proven synthetic protocol with mechanistic insights, discusses its applications in medicinal chemistry, and outlines essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights for utilizing this compound in their work.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug development, renowned for its versatile biological activities and synthetic accessibility.[1][2] This nitrogen-containing heterocycle is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. Its ability to effectively form hydrogen bonds and serve as a bioisostere for other aromatic systems, like a phenyl group, allows it to interact with a wide array of biological targets, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutics, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The U.S. Food and Drug Administration (FDA) has approved a rapidly growing portfolio of pyrimidine-containing drugs, underscoring their therapeutic value across oncology, immunology, and infectious diseases.[4] this compound represents a simple yet powerful derivative, providing a stable core and a functional handle for the elaboration of novel chemical entities.

Core Compound Identification

Unambiguous identification is the bedrock of all chemical research and development. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [5][6][7] |

| CAS Number | 16166-22-6 | [5][6][7] |

| Molecular Formula | C6H7N3O | [5][6][7] |

| Molecular Weight | 137.14 g/mol | [5][6][7] |

| MDL Number | MFCD18823812 | [5][6] |

Physicochemical and Structural Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. This compound is a stable solid at room temperature, a characteristic suggested by its high melting point.

| Property | Value | Source(s) |

| Melting Point | 201-203 °C | [7] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Molecular Structure

The structure consists of an acetamide group attached to the C4 position of a pyrimidine ring. The amide linkage is planar, and the pyrimidine ring provides a flat, aromatic core with two nitrogen atoms that can act as hydrogen bond acceptors.

Caption: 2D molecular structure of this compound.

Predicted Spectroscopic Profile

While final characterization must rely on experimentally acquired data, a predictive analysis based on the molecular structure is invaluable for guiding synthesis and purification efforts. Commercial suppliers confirm the availability of spectroscopic data such as NMR and LC-MS for this compound.[5][8]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for each of the aromatic protons and the acetamide group.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| -NH | ~10.5 | Broad Singlet | Amide proton, exchangeable, broad due to quadrupole coupling. |

| H2 | ~8.8 | Singlet (or narrow triplet) | Pyrimidine proton between two nitrogen atoms, highly deshielded. |

| H6 | ~8.5 | Doublet | Pyrimidine proton adjacent to N1, coupled to H5. |

| H5 | ~7.8 | Doublet | Pyrimidine proton coupled to H6. |

| -CH₃ | ~2.2 | Singlet | Methyl protons of the acetyl group. |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz): The carbon spectrum provides a map of the carbon backbone, with the carbonyl and pyrimidine carbons appearing at downfield shifts.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| -C=O | ~169 | Carbonyl carbon of the amide group. |

| C4 | ~158 | Pyrimidine carbon attached to the amide nitrogen. |

| C2, C6 | ~155-157 | Deshielded pyrimidine carbons adjacent to ring nitrogens. |

| C5 | ~115 | Shielded pyrimidine carbon. |

| -CH₃ | ~24 | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated that confirm the presence of the critical functional groups.

-

~3300-3100 cm⁻¹: N-H stretching of the secondary amide.

-

~1680 cm⁻¹: C=O stretching (Amide I band), characteristic of the carbonyl group.

-

~1550 cm⁻¹: N-H bending (Amide II band).

-

~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.

Mass Spectrometry (MS):

-

Molecular Ion ([M]⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound, is expected.[5][6]

-

Key Fragments: A prominent fragment at m/z = 95 is anticipated, corresponding to the loss of ketene (CH₂=C=O) from the parent ion, leaving the 4-aminopyrimidine radical cation. Another likely fragment is at m/z = 43 (acetyl cation).

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved via the acylation of 4-aminopyrimidine. This is a standard and high-yielding transformation in organic chemistry. The protocol described below is a self-validating system, designed for robustness and reproducibility.

Recommended Synthetic Protocol: Acetylation of 4-Aminopyrimidine

This protocol details the N-acetylation using acetic anhydride. The choice of acetic anhydride is based on its appropriate reactivity and the ease of removing the acetic acid byproduct during work-up.

Materials:

-

4-Aminopyrimidine

-

Acetic Anhydride

-

Pyridine (as solvent and acid scavenger)

-

Deionized Water

-

Diethyl Ether

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminopyrimidine in a minimal amount of pyridine under ambient temperature. Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add 1.1 equivalents of acetic anhydride dropwise via a syringe. Causality: Slow, cooled addition is critical to control the exothermic nature of the acylation, preventing side reactions and ensuring selectivity.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding cold deionized water. This will hydrolyze any remaining acetic anhydride. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether to remove residual impurities. Causality: The water wash removes pyridine and acetic acid, while the ether wash removes non-polar impurities without significantly dissolving the desired product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.2, alongside melting point determination.

Caption: Experimental workflow for the synthesis of this compound.

Relevance in Drug Discovery and Development

This compound is more than a simple chemical; it is a strategic starting point for the development of high-value pharmaceutical agents. Its utility can be viewed through two primary lenses:

-

As a Core Building Block: The compound provides a pre-functionalized pyrimidine ring. Medicinal chemists can leverage the existing structure to perform further chemical modifications, such as substitution on the pyrimidine ring or modification of the acetamide side chain, to build a library of analogues for screening against biological targets. The pyrimidine core itself is known to interact with kinases, a critical class of enzymes in cancer signaling pathways.

-

In Fragment-Based Drug Design (FBDD): FBDD is a powerful methodology where small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into potent leads. This compound is an ideal fragment. The pyrimidine ring can serve as an "anchor," binding to a specific pocket on a protein, while the acetamide group provides a "growth vector" from which chemists can elaborate the structure to pick up additional interactions and increase affinity and selectivity.

Caption: Conceptual role in Fragment-Based Drug Design (FBDD).

Safety, Handling, and Toxicology

As a responsible Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While specific toxicological data for this compound is not widely published, data from structurally related compounds and general principles of laboratory safety should be strictly followed.

Hazard Profile (Anticipated): Based on similar acetamide and pyrimidine derivatives, the compound should be treated as a potential irritant.

-

Hazard Statements: May cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Signal Word: Warning.[9]

Recommended Handling Procedures:

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]

Conclusion

This compound (C6H7N3O) is a fundamentally important heterocyclic compound. Its well-defined structure, characterized by a stable pyrimidine core and a reactive acetamide handle, makes it a valuable asset for synthetic and medicinal chemists. The straightforward and robust synthesis allows for its accessible production, while its structural features position it as a strategic building block and an ideal fragment for modern drug discovery campaigns. Adherence to rigorous safety protocols ensures its effective and responsible use in the laboratory. This guide provides the necessary technical foundation for researchers to confidently incorporate this compound into their programs, paving the way for future innovations in science and medicine.

References

- G. E. M. Elgemeie, et al. Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

- GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

- PubMed.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 16166-22-6 | this compound - Synblock [synblock.com]

- 6. 16166-22-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 13053-88-8 | N-(Pyrimidin-2-yl)acetamide - Moldb [moldb.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

Biological activity of N-(Pyrimidin-4-yl)acetamide derivatives

An In-Depth Technical Guide on the Biological Activity of N-(Pyrimidin-4-yl)acetamide Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, N-(Pyrimidin-4-yl)acetamides have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of this chemical class, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities including anticancer, kinase inhibition, and antimicrobial effects, and elucidate the structure-activity relationships that govern their potency. This guide is designed to not only present established data but also to explain the causality behind experimental choices, providing a framework for future research and development in this promising area.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics.[2][3] The this compound moiety, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The acetamide group provides a key hydrogen bond donor and acceptor, while the pyrimidine ring can be substituted at various positions to modulate potency, selectivity, and pharmacokinetic profiles.[4][5]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves the acylation of a 4-aminopyrimidine precursor. A general and robust method is the reaction of a substituted 4-aminopyrimidine with an acetylating agent such as acetyl chloride or acetic anhydride.[4] The choice of solvent and base is critical for achieving high yields and purity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, along with a tertiary amine base like triethylamine or pyridine to neutralize the acid generated during the reaction.[4]

A representative synthetic workflow is depicted below:

Caption: A generalized workflow for the synthesis of this compound derivatives.

For more complex analogs, multi-step synthetic routes may be necessary, often starting from readily available pyrimidine precursors and building the desired functionality in a stepwise manner.[6][7] The choice of a specific synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the acetamide moiety.

Anticancer Activity: A Prominent Therapeutic Application

A significant body of research has highlighted the potent anticancer activities of this compound derivatives against a range of human cancer cell lines.[3][8][9] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Cytotoxicity and Anti-proliferative Effects

The primary screening of novel this compound derivatives typically involves evaluating their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.[10]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 | [8] |

| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 | [8] |

| Indazol-pyrimidine 4a | MCF-7 (Breast) | 2.958 | Doxorubicin | 8.029 | [8] |

| Compound 17 | MV4-11 (Leukemia) | Not specified | Palbociclib | Not specified | [3] |

| Compound 17 | HT-29 (Colon) | Not specified | Palbociclib | Not specified | [3] |

| Compound 17 | MCF-7 (Breast) | Not specified | Palbociclib | Not specified | [3] |

| Compound 17 | HeLa (Cervical) | Not specified | AZD5438 | Not specified | [3] |

This table presents a selection of reported IC50 values to illustrate the potential of this class of compounds. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that this compound derivatives can induce apoptosis in cancer cells.[3][8] This is a highly desirable mechanism for an anticancer agent as it leads to the selective elimination of malignant cells. The apoptotic pathway can be initiated through various signaling cascades, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[3]

Caption: A proposed signaling pathway for the induction of apoptosis by this compound derivatives.

Kinase Inhibitory Activity: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, and this compound derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[3][13]

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[11][14] The anilinopyrimidine core, a key feature of many this compound derivatives, is known to interact with the ATP-binding pocket of kinases.[13]

Antimicrobial Activity: Combating Infectious Diseases

In addition to their anticancer properties, pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities.[1][2][15] this compound derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[16][17][18] The mechanism of antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The evaluation of antimicrobial activity is typically performed using standardized methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[19][20][21]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds.[5][22][23][24] For this compound derivatives, the nature and position of substituents on both the pyrimidine ring and the acetamide moiety can significantly influence their biological activity.

-

Substituents on the Pyrimidine Ring: Modifications at the 2, 5, and 6 positions of the pyrimidine ring can impact potency and selectivity. For instance, the introduction of bulky or lipophilic groups can enhance binding to the target protein.[23][25]

-

Substituents on the Acetamide Moiety: The N-substituent on the acetamide can be varied to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which in turn affects its bioavailability and cellular uptake.[5]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of an this compound Derivative

This protocol describes a general method for the acylation of a 4-aminopyrimidine.[4]

-

Preparation: Dissolve the 4-aminopyrimidine starting material (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[26][27]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse chemical modifications make them attractive candidates for drug discovery and development. The compelling in vitro data, particularly in the area of anticancer research, underscores their therapeutic potential.

Future research should focus on:

-

Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy: Evaluation of promising candidates in preclinical animal models to assess their therapeutic efficacy and pharmacokinetic properties.

-

Toxicity Profiling: Comprehensive assessment of the safety and toxicity of lead compounds.

By leveraging the knowledge outlined in this guide, researchers can continue to advance the development of this compound derivatives as novel therapeutic agents for a variety of diseases.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )

- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )

- Antimicrobial Susceptibility Testing - Apec.org. (URL: )

- Antibiotic sensitivity testing - Wikipedia. (URL: )

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: [Link])

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz

- (PDF)

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Public

- Bioassays for anticancer activities. - Semantic Scholar. (URL: [Link])

- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega. (URL: [Link])

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - Semantic Scholar. (URL: [Link])

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

- Kinase assays | BMG LABTECH. (URL: [Link])

- Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

- In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: [Link])

- Biological profile of pyrimidine acetamide derivatives found in the resent literature - ResearchG

- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - NIH. (URL: [Link])

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - ACS Public

- New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - ScienceOpen. (URL: [Link])

- Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - MDPI. (URL: [Link])

- [PDF] Synthesis and biological activity of some pyrimidine derivatives. - Semantic Scholar. (URL: [Link])

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (URL: [Link])

- Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives - Chemical Review and Letters. (URL: [Link])

- Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives - Chemical Review and Letters. (URL: [Link])

- Synthesis and biological activity of some pyrimidine derivatives - ResearchG

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (URL: [Link])

- Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed. (URL: [Link])

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (URL: [Link])

- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - MDPI. (URL: [Link])

- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. (URL: [Link])

- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (URL: http://www.

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

- (IUCr) 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. (URL: [Link])

- N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl] - NIH. (URL: [Link])

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. ijrpr.com [ijrpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO – ScienceOpen [scienceopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives | Scilit [scilit.com]

- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. researchgate.net [researchgate.net]

- 18. ripublication.com [ripublication.com]

- 19. mdpi.com [mdpi.com]

- 20. apec.org [apec.org]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]